JH295

Catalog No.
S548706
CAS No.
M.F
C18H16N4O2
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JH295

Product Name

JH295

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-

InChI Key

ORKOHXAJFGRZCL-LCYFTJDESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

JH295; JH 295; JH-295

The exact mass of the compound JH295 is 320.12733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JH295 (CAS: 1311143-71-1) is a highly specialized, cell-permeable oxindole propynamide that functions as the first reported irreversible inhibitor of NIMA-related kinase 2 (Nek2)[1]. By utilizing a propynamide moiety to selectively alkylate the noncatalytic Cys22 residue, JH295 achieves an IC50 of 770 nM against Nek2 without broadly disrupting other critical mitotic kinases [1]. Beyond its inhibitory function, JH295 features a terminal alkyne group, rendering it directly compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows [1]. This dual functionality makes it an essential procurement choice for laboratories requiring both precise centrosomal kinase modulation and downstream click-chemistry functionalization for target validation or proteomics.

Procuring generic reversible oxindole scaffolds (such as SU11652) or broad-spectrum cell cycle inhibitors fails to provide the precise mechanistic targeting required for Nek2-specific assays [1]. Reversible analogs lack the electrophilic propynamide group necessary for covalent Cys22 engagement, leading to transient inhibition and off-target cross-reactivity with other kinases. Furthermore, generic mitotic inhibitors frequently perturb bipolar spindle assembly and the spindle assembly checkpoint (SAC), confounding experimental readouts[1]. JH295 circumvents these issues by irreversibly locking Nek2 in an inactive state while leaving Cdk1, Aurora B, and Plk1 functionally intact, ensuring that observed cellular phenotypes are strictly linked to Nek2 inhibition rather than general mitotic catastrophe [1].

Cys22-Dependent Irreversible Alkylation

JH295 demonstrates mechanism-specific irreversible binding by targeting the Cys22 residue of Nek2. In cellular assays using RPMI7951 cells, JH295 inhibited wild-type Nek2 with an IC50 of approximately 1.3 μM, whereas it showed negligible inhibitory effect on the C22V (cysteine-to-valine) mutant under identical conditions [1].

Evidence DimensionCellular Target Inhibition (IC50)
Target Compound Data~1.3 μM IC50 (Wild-Type Nek2)
Comparator Or BaselineNegligible inhibition (C22V mutant Nek2)
Quantified DifferenceAbsolute dependence on Cys22 for inhibitory activity
ConditionsRPMI7951 cells, 45-minute incubation, 0.08–20 μM concentration range

This confirms that JH295's activity is strictly dependent on covalent alkylation, guaranteeing absolute target specificity for procurement managers sourcing mechanism-validated probes.

Preservation of Off-Target Mitotic Kinase Activity

Unlike early-generation reversible oxindole scaffolds, JH295 achieves high selectivity for Nek2 over structurally related cell cycle kinases. Profiling demonstrates that JH295 irreversibly inactivates Nek2 without affecting the activity of Cdk1, Aurora B, or Plk1, and critically, it does not perturb the spindle assembly checkpoint (SAC) [1].

Evidence DimensionOff-target kinase inhibition
Target Compound DataInactive against Cdk1, Aurora B, and Plk1
Comparator Or BaselineGeneric oxindole scaffolds (e.g., SU11652) which exhibit broad-spectrum kinase inhibition
Quantified DifferenceComplete preservation of the spindle assembly checkpoint (SAC)
ConditionsBiochemical and cell-based kinase profiling assays

Buyers can rely on JH295 to isolate Nek2-specific biological functions without inducing the confounding generalized toxicity typical of broad-spectrum kinase inhibitors.

Alkyne Functionalization for CuAAC Workflows

JH295 is engineered with a terminal alkyne group, enabling it to function as a direct reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows JH295 to be conjugated with azide-containing fluorophores or biotin tags post-inhibition, a feature entirely absent in standard reversible Nek2 inhibitors [1].

Evidence DimensionBioorthogonal functionalization capability
Target Compound DataTerminal alkyne supports direct CuAAC reactions
Comparator Or BaselineStandard reversible Nek2 inhibitors (lack bioorthogonal tags)
Quantified DifferenceEnables direct downstream azide-conjugation without derivatization
ConditionsCopper-catalyzed azide-alkyne cycloaddition (click chemistry) workflows

Procuring an alkyne-tagged inhibitor eliminates the need to synthesize custom probes for target pull-down or localization studies, streamlining chemical proteomics workflows.

Activity-Based Protein Profiling (ABPP) of Nek2

Because JH295 contains an alkyne group and binds irreversibly to Cys22, it is the ideal precursor for activity-based protein profiling workflows. Researchers can use JH295 to covalently tag Nek2 in live cells, followed by cell lysis and CuAAC-mediated attachment of a biotin-azide or fluorescent-azide probe [1]. This workflow is highly relevant for industrial target validation and proteomics labs that need to quantify active Nek2 levels in varying disease states without relying on generic antibodies.

Selective Centrosome Biology Studies

In fundamental cell biology and oncology research, distinguishing the specific role of Nek2 in centrosome separation from general mitotic progression is challenging. JH295 is the preferred procurement choice for these assays because it selectively inactivates Nek2 without perturbing Cdk1, Aurora B, Plk1, or the spindle assembly checkpoint [1]. This allows researchers to isolate centrosome-specific phenotypes without triggering the broad mitotic catastrophe caused by less selective inhibitors.

Benchmark Material for Covalent Kinase Inhibitor Design

For medicinal chemistry teams developing targeted covalent inhibitors (TCIs), JH295 serves as a critical benchmark compound. Its successful use of a propynamide electrophile to target a non-catalytic cysteine near the glycine-rich loop provides a validated structural template [1]. Procurement of JH295 allows drug discovery programs to establish baseline binding kinetics, cellular permeability, and off-target profiling standards when designing next-generation covalent drugs for the human kinases possessing this specific cysteine residue.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

320.12732577 Da

Monoisotopic Mass

320.12732577 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Grant PK, Dalchau N, Brown JR, Federici F, Rudge TJ, Yordanov B, Patange O,
2: Boehm CR, Ueda M, Nishimura Y, Shikanai T, Haseloff J. A Cyan Fluorescent
3: Henise JC, Taunton J. Irreversible Nek2 kinase inhibitors with cellular
4: Haseloff J. Old botanical techniques for new microscopes. Biotechniques. 2003

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